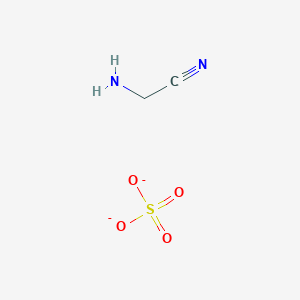
2-Aminoacetonitrile;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Aminoacetonitrile sulfate can be synthesized through a multi-step process. One common method involves the condensation of ammonium chloride, formaldehyde, acetic acid, and sodium cyanide to produce aminoacetonitrile. This intermediate is then reacted with a methanol solution of sulfuric acid to yield 2-aminoacetonitrile sulfate .
Condensation Reaction: Ammonium chloride, formaldehyde, and water are mixed in a reactor and cooled to below 0°C. A 30-40% aqueous solution of sodium cyanide is added dropwise, followed by acetic acid. The reaction mixture is stirred for 1-2 hours at below 0°C, then filtered and centrifuged to obtain aminoacetonitrile.
Sulfuric Acid Reaction: The aminoacetonitrile is reacted with a methanol solution of sulfuric acid at 30-35°C for 1-2 hours.
Industrial Production Methods
Industrial production of 2-aminoacetonitrile sulfate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-Aminoacetonitrile sulfate undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed to produce glycine, a simple amino acid.
Substitution Reactions: The compound can participate in substitution reactions due to the presence of the amino and nitrile groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Aminoacetonitrile sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nitrogen-containing heterocycles.
Biology: The compound is studied for its potential role in prebiotic chemistry and the origin of life.
Industry: It is used in the production of various chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-aminoacetonitrile sulfate involves its interaction with specific molecular targets. In biological systems, it acts as an acetylcholine agonist, causing spastic paralysis in nematodes, leading to their rapid expulsion from the host . The compound’s bifunctional nature allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
2-Aminoacetonitrile sulfate can be compared with other similar compounds such as:
Aminoacetonitrile: The base compound without the sulfate group, used in similar applications but with different reactivity and solubility properties.
Glycinonitrile: Another name for aminoacetonitrile, highlighting its relationship to glycine.
Acetonitrile: A simpler nitrile compound used primarily as a solvent in organic synthesis.
The uniqueness of 2-aminoacetonitrile sulfate lies in its sulfate group, which enhances its solubility in water and its reactivity in certain chemical reactions.
Eigenschaften
Molekularformel |
C2H4N2O4S-2 |
|---|---|
Molekulargewicht |
152.13 g/mol |
IUPAC-Name |
2-aminoacetonitrile;sulfate |
InChI |
InChI=1S/C2H4N2.H2O4S/c3-1-2-4;1-5(2,3)4/h1,3H2;(H2,1,2,3,4)/p-2 |
InChI-Schlüssel |
GTGIXCPOLMWQTC-UHFFFAOYSA-L |
Kanonische SMILES |
C(C#N)N.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















